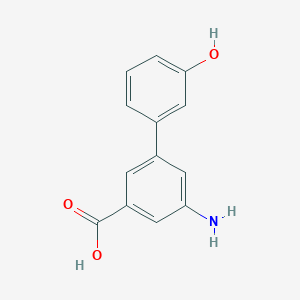

3-Amino-5-(3-hydroxyphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7,15H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGGMZONUCAXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688693 | |

| Record name | 5-Amino-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261960-83-1 | |

| Record name | 5-Amino-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 3 Amino 5 3 Hydroxyphenyl Benzoic Acid

Functional Group Transformations and Mechanistic Investigations

The presence of carboxylic acid, amino, and hydroxyl groups on the same aromatic scaffold allows for a variety of selective chemical modifications. The reactivity of each group can be modulated by the appropriate choice of reagents and reaction conditions, enabling the synthesis of a wide array of derivatives.

Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Amide Formation)

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amide formation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction of 3-Amino-5-(3-hydroxyphenyl)benzoic acid with methanol in the presence of an acid catalyst would yield methyl 3-amino-5-(3-hydroxyphenyl)benzoate. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester and water.

| Reactant | Reagent | Product | Conditions | Yield (%) |

| This compound | Methanol, H₂SO₄ | Methyl 3-amino-5-(3-hydroxyphenyl)benzoate | Reflux | Not Reported |

| 3-Amino-5-hydroxybenzoic acid | Methanol, Dry HCl gas | Methyl 3-amino-5-hydroxybenzoate | Room Temperature | High |

Amide Formation: The carboxylic acid can also be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The reaction of this compound with a primary amine, such as methylamine, in the presence of DCC would yield N-methyl-3-amino-5-(3-hydroxyphenyl)benzamide nih.gov.

| Reactant | Reagent | Product | Conditions | Yield (%) |

| Benzoic acid | Methylamine | N-methylbenzamide | Not specified | Not specified |

Reactions of the Amino Group (e.g., Acylation, Sulfonylation, Imine Formation)

The amino group is a versatile functional handle that can undergo a variety of transformations, including acylation, sulfonylation, and imine formation.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. For example, the reaction of this compound with acetic anhydride would lead to the formation of 3-acetamido-5-(3-hydroxyphenyl)benzoic acid. This reaction typically proceeds smoothly under mild conditions.

Sulfonylation: The amino group can also be converted to a sulfonamide by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. The resulting sulfonamide is a key functional group in many pharmaceutical compounds. The reaction of benzenesulfonyl chloride with primary amines yields N-substituted benzenesulfonamides nih.gov.

Imine Formation: The amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically carried out under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. For example, the reaction of 4-aminobenzoic acid with various aromatic aldehydes leads to the formation of the corresponding Schiff bases researchgate.net. A similar reaction with this compound and benzaldehyde would yield the corresponding imine.

| Reactant | Reagent | Product | Conditions |

| 4-Aminobenzoic acid | Substituted benzaldehydes | Schiff bases | Reflux in Methanol |

| 3-Hydroxy benzaldehyde | 4-amino-3-hydroxybenzoic acid | Schiff base | Reflux in Ethanol |

Reactions of the Hydroxyl Group (e.g., Etherification, Oxidation)

The phenolic hydroxyl group offers another site for chemical modification, including etherification and oxidation.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, O-alkylation of hydroxylamines can be achieved by reaction with methanesulfonates of respective alcohols organic-chemistry.org.

Oxidation: Phenolic hydroxyl groups are susceptible to oxidation. The outcome of the oxidation depends on the oxidant used and the reaction conditions. Mild oxidizing agents can lead to the formation of quinone-type structures. The electrochemical oxidation of aminophenols has been studied, and in the case of m-aminophenol, it was found to produce a blocking polymeric film on the electrode surface, with CO2 and quinone detected as oxidation products globalresearchonline.net.

Regioselective Functionalization and Multi-Component Reactions

The presence of multiple functional groups raises the question of regioselectivity in derivatization reactions. The inherent electronic and steric properties of the molecule, as well as the choice of reagents and reaction conditions, can be exploited to achieve selective modification of one functional group over the others.

For instance, in the case of halogenation, the directing effects of the existing substituents will govern the position of the incoming halogen. The amino and hydroxyl groups are ortho-, para-directing and activating, while the carboxylic acid and the phenyl substituent are meta-directing and deactivating. Studies on the chlorination of methyl 3-amino-5-hydroxybenzoate have shown that N-chlorosuccinimide selectively monochlorinates the 2- and 6-positions, which are ortho to both the amino and hydroxyl groups researchgate.net. This demonstrates the powerful directing effect of these activating groups.

Multi-component reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecules in a single step. The Ugi reaction, a well-known MCR, involves the reaction of a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to form a bis-amide wikipedia.org. This compound, possessing both a carboxylic acid and an amino group, is a suitable candidate for participating in Ugi-type reactions. In such a reaction, the amino group of one molecule could react with an aldehyde and an isocyanide, while the carboxylic acid of another molecule acts as the acid component, leading to the formation of complex peptide-like structures mdpi.com.

Formation of Complex Molecular Architectures via Selective Derivatization

The selective derivatization of the different functional groups of this compound provides a pathway to the synthesis of more complex molecular architectures, including heterocyclic compounds.

A notable example is the synthesis of benzoxazoles. o-Aminophenols are known to react with carboxylic acids or their derivatives to form benzoxazoles, a privileged scaffold in medicinal chemistry. The reaction between an o-aminophenol and a carboxylic acid, often in the presence of a dehydrating agent or under high-temperature conditions, leads to the formation of an intermediate amide which then undergoes intramolecular cyclization to yield the benzoxazole ring system globalresearchonline.netchemicalbook.comresearchgate.netresearchgate.net. Given the ortho-relationship between the amino and hydroxyl groups in a potential precursor derived from this compound, this strategy could be employed to construct novel benzoxazole derivatives.

Computational and Theoretical Investigations of 3 Amino 5 3 Hydroxyphenyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of molecular properties based on the fundamental principles of quantum mechanics. These methods are instrumental in predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the optimized molecular geometry (bond lengths and angles) and electronic properties of medium to large-sized molecules with high accuracy and reasonable computational cost.

In a typical DFT study, the geometry of 3-amino-5-(3-hydroxyphenyl)benzoic acid would be optimized to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

Although a specific DFT analysis for this compound is not published, the methodology can be illustrated with data from a related molecule, 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide, which also contains a hydroxyphenyl group. The molecular structure of such compounds is optimized using DFT at a specific level of theory, such as B3LYP/6–31 G(d,p), to compare theoretical predictions with experimental data obtained from X-ray crystallography.

Table 1: Illustrative Example of DFT-Calculated Geometric Parameters for an Analogous Aromatic Hydrazone (Note: This data is for 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide and serves as an example of typical DFT output.)

| Parameter | Bond Length (Å) - Calculated | Bond Length (Å) - Experimental |

| O1—C7 | 1.246 | 1.238 |

| N2—N3 | 1.381 | 1.375 |

| N2—C7 | 1.350 | 1.343 |

| C9—C14 | 1.396 | 1.389 |

Data sourced from a study on a structurally related hydrazone to illustrate typical DFT results.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive.

For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would reveal the most likely sites for nucleophilic (electron-rich, associated with HOMO) and electrophilic (electron-poor, associated with LUMO) attacks.

Table 2: Example FMO Parameters for a Substituted Benzoic Acid Derivative (Note: This data is hypothetical and serves to illustrate the typical parameters derived from an FMO analysis.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

This analysis helps in understanding the charge transfer interactions that can occur within the molecule, which is crucial for predicting its behavior in chemical reactions.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular bonding interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis is particularly useful for quantifying the strength of intramolecular hydrogen bonds. For this compound, NBO analysis could elucidate the interactions between the hydroxyl, amino, and carboxylic acid functional groups. For instance, it could quantify the stabilization energy (E2) associated with the interaction between a lone pair on an oxygen atom (donor) and an antibonding orbital of an O-H or N-H bond (acceptor).

A higher E2 value indicates a stronger interaction, providing insight into the forces that stabilize the molecule's conformation. Studies on similar molecules have used NBO analysis to detail hydrogen bond features and their corresponding interaction energies.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the regions of a molecule that are rich or poor in electrons. An MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, identifying them as sites for electrophilic interaction. The positive potential would likely be located around the hydrogen atoms of the amino and hydroxyl groups. Such maps are invaluable for predicting how the molecule will interact with other molecules, such as receptors or substrates in a biological system.

A molecule with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the molecule's Potential Energy Surface (PES).

A PES scan is performed by systematically rotating one or more dihedral angles (the angle between four connected atoms) and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and identifies the lowest-energy (most stable) structures. For a molecule like this compound, PES scans would be essential to understand the preferred orientations of the hydroxyl, amino, and carboxylic acid groups relative to the benzene (B151609) rings.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, electronic properties, and hydrophobicity) determine its activity.

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds. For a class of compounds including this compound, a QSAR model could be developed to predict properties like receptor binding affinity or enzyme inhibition.

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D representations of molecules to derive steric and electrostatic field descriptors. These models can provide detailed 3D contour maps that visualize which structural features are favorable or unfavorable for activity, offering crucial insights for the design of more potent analogues.

Development of Predictive Models based on Electronic and Steric Parameters

Information regarding the development of predictive models for this compound based on its electronic and steric parameters is not available in the current scientific literature. The development of such models is a key aspect of QSAR studies, where descriptors quantifying electronic properties (like partial charges and dipole moments) and steric properties (like molecular volume and surface area) are correlated with biological activity. These models are instrumental in predicting the activity of novel derivatives and guiding further synthesis. The absence of published research specifically focused on this molecule means that no predictive equations or statistical data from such models can be reported.

Molecular Docking and Protein-Ligand Interaction Modeling

While molecular docking is a common technique to study the interaction of ligands with proteins, specific molecular docking studies for this compound have not been detailed in the available research. Such studies would provide insights into the preferred binding poses of the molecule within the active site of a specific protein target. The analysis would typically include data on binding energy, hydrogen bond interactions, and other non-covalent interactions with key amino acid residues.

Computational Exploration of Binding Modes and Interaction Characteristics

There is a lack of published computational studies exploring the specific binding modes and interaction characteristics of this compound with any particular protein target. Research in this area would involve simulating the interaction between the small molecule and a protein of interest to predict how they bind together. This would reveal crucial information about the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. Without such studies, a detailed description of its interaction characteristics at a molecular level cannot be provided.

Advanced Computational Spectroscopic Predictions and Validation

There are no available advanced computational spectroscopic prediction and validation studies for this compound in the public domain. These computational methods, often employing density functional theory (DFT), are used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. These theoretical predictions are then typically validated by comparing them with experimental data to confirm the molecular structure and understand its electronic properties. The absence of such research for this specific compound means that no data tables comparing predicted and experimental spectroscopic values can be compiled.

Advanced Spectroscopic and Diffraction Characterization Techniques for 3 Amino 5 3 Hydroxyphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 3-amino-5-(3-hydroxyphenyl)benzoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides an unambiguous assignment of all atoms and confirms the constitution of the molecule.

¹H and ¹³C NMR spectra are fundamental for verifying the core structure of this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling patterns in the ¹H spectrum reveal proton-proton proximities.

The ¹H NMR spectrum distinctly shows signals for the aromatic protons on both phenyl rings. The protons on the benzoic acid ring typically appear as distinct singlets or narrow triplets due to their meta-relationships, confirming the 1,3,5-substitution pattern. The four protons of the 3-hydroxyphenyl ring present a more complex pattern consistent with a 1,3-disubstituted system. The presence of labile protons from the -COOH, -OH, and -NH₂ groups is confirmed by their characteristic broad signals, which can be verified by D₂O exchange experiments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (in DMSO-d₆) Note: This data is representative and may vary based on experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| -COOH | ~12.5 (s, 1H) | ~168.0 | Carboxylic acid proton (broad singlet) and carbon. |

| -OH | ~9.5 (s, 1H) | ~157.5 (C3') | Phenolic proton (broad singlet) and attached carbon. |

| -NH₂ | ~5.5 (s, 2H) | ~149.0 (C3) | Amine protons (broad singlet) and attached carbon. |

| C1 | - | ~132.0 | Carboxylic acid-bearing carbon. |

| C2 | ~7.1 (t, J=1.5 Hz, 1H) | ~110.5 | Aromatic proton ortho to -COOH and -NH₂. |

| C4 | ~7.4 (t, J=1.5 Hz, 1H) | ~115.0 | Aromatic proton ortho to -NH₂ and the phenyl substituent. |

| C5 | - | ~140.0 | Carbon bearing the phenyl substituent. |

| C6 | ~6.8 (t, J=1.5 Hz, 1H) | ~108.0 | Aromatic proton ortho to -COOH and the phenyl substituent. |

| C1' | - | ~130.0 | Carbon linking the two phenyl rings. |

| C2' | ~7.0 (d, J=7.8 Hz, 1H) | ~114.0 | Aromatic proton on the hydroxyphenyl ring. |

| C4' | ~6.7 (dd, J=7.8, 2.0 Hz, 1H) | ~118.5 | Aromatic proton on the hydroxyphenyl ring. |

| C5' | ~7.2 (t, J=7.8 Hz, 1H) | ~129.5 | Aromatic proton on the hydroxyphenyl ring. |

| C6' | ~6.9 (t, J=2.0 Hz, 1H) | ~115.5 | Aromatic proton on the hydroxyphenyl ring. |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY correlations would be observed between the coupled protons on the 3-hydroxyphenyl ring (H2', H4', H5', H6'), confirming their adjacency. The protons on the benzoic acid ring would show weaker or no correlations, consistent with their meta-positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton at δ ~7.1 ppm to the carbon at δ ~110.5 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. This technique maps the complete molecular skeleton. For example, correlations from the protons on the 3-hydroxyphenyl ring to the carbon of the other ring at the linkage point (C5) would definitively establish the connection between the two aromatic systems. Similarly, correlations from the aromatic protons H2 and H6 to the carboxylic carbon (C=O) would confirm the position of the acid group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint.

For this compound, the spectra are dominated by features corresponding to the O-H, N-H, C=O, and aromatic C-H and C=C bonds. The carboxylic acid O-H stretch appears as a very broad band in the IR spectrum, often centered around 3000 cm⁻¹. The phenolic O-H and amine N-H stretches are observed as sharper bands in the 3200-3500 cm⁻¹ region. The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption band around 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3400 | Sharp to medium intensity band. |

| N-H Stretch (Amine) | 3300 - 3500 | Two bands (symmetric and asymmetric) may be visible. |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad band due to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak intensity bands. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp absorption in IR. |

| Aromatic C=C Bending | 1450 - 1600 | Multiple bands of varying intensity. |

| C-O Stretch (Phenol/Acid) | 1200 - 1350 | Strong intensity bands. |

| C-N Stretch (Amine) | 1250 - 1350 | Medium intensity band. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₁NO₃), the calculated exact mass is 229.0739. An HRMS experiment, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺ at m/z 230.0812. The confirmation of this value to within a few parts per million (ppm) of the theoretical mass provides unequivocal evidence for the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) can be used to analyze fragmentation pathways. The protonated molecule would be isolated and fragmented to produce characteristic daughter ions. A primary and highly characteristic fragmentation would be the loss of water (H₂O, 18.01 Da) from the carboxylic acid group, followed by the loss of carbon monoxide (CO, 28.00 Da). These sequential losses are diagnostic for benzoic acids and help confirm the presence of the -COOH group.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Supramolecular Organization

When a suitable single crystal can be grown, X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique would confirm the connectivity established by NMR and also reveal the molecule's conformation, such as the dihedral angle between the two phenyl rings.

Beyond the structure of a single molecule, XRD elucidates the supramolecular organization within the crystal lattice. For this compound, the crystal packing is expected to be dominated by a rich network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor and acceptor and typically forms dimeric structures with neighboring molecules (O-H···O). The phenolic hydroxyl group (-OH) and the amino group (-NH₂) are also potent hydrogen bond donors and acceptors, leading to an extensive three-dimensional network involving N-H···O and O-H···N interactions.

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich aromatic rings are likely to play a significant role in stabilizing the crystal structure. The analysis of these non-covalent interactions is crucial for understanding the material's physical properties.

Table 3: Hypothetical Crystallographic Data for this compound Note: This data is representative and would be determined experimentally.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₃H₁₁NO₃ |

| Formula Weight | 229.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.5 |

| b (Å) | ~5.8 |

| c (Å) | ~15.2 |

| β (°) | ~98.5 |

| Volume (ų) | ~1090 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | O-H···O (Carboxylic acid dimer), N-H···O, O-H···N, π-π stacking |

Conformational Analysis in the Solid State

Studies on the AHBA synthase from Amycolatopsis mediterranei have determined its structure to a resolution of 2.0 Å. acs.orgacs.org Within the active site of this enzyme, the precursor molecule, 3-amino-5-hydroxybenzoic acid, binds in a specific conformation dictated by the surrounding amino acid residues. This bound conformation is stabilized by a network of hydrogen bonds and other non-covalent interactions. A Ramachandran plot of the enzyme structure shows that all non-glycine residues are in allowed regions, indicating a well-defined and stable protein fold that in turn precisely orients the substrate. acs.org The active site is formed by residues from two different subunits of the enzyme, highlighting that the dimeric form is the active one. acs.org Although this represents the conformation within a biological environment, it provides a scientifically validated model for the low-energy conformation of the molecule, which is likely to be similar to one of the possible conformations in the solid state. The specific dihedral angles and bond lengths of the bound substrate would be key parameters to extract from such a protein-ligand crystal structure to understand its preferred geometry.

General principles of solid-state conformational analysis for related aromatic compounds, such as N-arylbenzamides, often reveal the presence of polymorphism, where different crystal packing arrangements lead to different solid-state properties. researchgate.net The conformation of such molecules is typically defined by the torsion angles between the aromatic rings and the central amide or, in this case, the benzoic acid group. These angles are influenced by intermolecular interactions, particularly hydrogen bonding involving the amino and hydroxyl functional groups.

| Parameter | Description | Inferred Significance for this compound |

| Torsion Angles | Rotation around single bonds, defining the overall shape of the molecule. | The relative orientation of the hydroxyphenyl ring and the aminobenzoic acid ring will be a key conformational feature. |

| Hydrogen Bonding | Strong intermolecular interactions involving -OH and -NH2 groups. | Expected to play a dominant role in the crystal packing, influencing the final solid-state conformation. |

| Polymorphism | The ability of a substance to exist in more than one crystal form. | A possibility for this molecule, which could lead to different physical properties for different crystal forms. |

| Enzyme-Bound Conformation | The shape of the molecule when bound to its synthesizing enzyme. | Provides a model for a stable, low-energy conformation of the molecule. acs.orgacs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is characterized by absorption maxima that are indicative of its aromatic and functionalized structure.

The primary electronic transitions in this molecule are expected to be π → π* transitions associated with the benzene (B151609) rings. The presence of both an electron-donating amino group (-NH2) and a hydroxyl group (-OH), as well as an electron-withdrawing carboxylic acid group (-COOH), on the aromatic systems will influence the energy of these transitions and thus the wavelengths of maximum absorbance (λmax).

A product information sheet for 3-Amino-5-hydroxybenzoic acid specifies a λmax at 227 nm. caymanchem.com This absorption is characteristic of the electronic transitions within the substituted benzene ring. For comparison, the UV-Vis spectrum of 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The spectrum of 3,5-dihydroxybenzoic acid exhibits maxima at 208 nm, 250 nm, and 308 nm. sielc.com The presence of both amino and hydroxyl substituents in this compound would be expected to result in a complex spectrum with contributions from both types of chromophores. The electronic transitions are influenced by the solvent environment, and changes in pH can lead to shifts in the absorption maxima due to the protonation or deprotonation of the amino, hydroxyl, and carboxylic acid groups. vu.edu.au

| Compound | Reported λmax (nm) | Reference |

| 3-Amino-5-hydroxybenzoic acid | 227 | caymanchem.com |

| 3-Aminobenzoic Acid | 194, 226, 272 | sielc.com |

| 3,5-Dihydroxybenzoic Acid | 208, 250, 308 | sielc.com |

These data indicate that the electronic transitions of this compound are primarily in the ultraviolet region, consistent with its structure as a substituted aromatic compound.

Advanced Hyphenated Techniques (e.g., LC-MS/MS for Complex Mixture Analysis)

For the analysis of this compound in complex mixtures, such as biological extracts or environmental samples, advanced hyphenated techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are indispensable. This method combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry.

A typical LC-MS/MS method for the analysis of a compound like this compound would involve several key steps. First, a suitable sample preparation protocol is employed, which could involve techniques like solid-phase extraction to isolate and concentrate the analyte from the matrix. vu.edu.au Chromatographic separation would likely be achieved using a reversed-phase HPLC column, such as a C18 column. vliz.be The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the addition of an acid such as formic acid to improve peak shape and ionization efficiency. vu.edu.auvliz.be

Following separation by LC, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it can be operated in either positive or negative ion mode. vliz.beunito.it In positive ion mode, the protonated molecule [M+H]+ would be observed, while in negative ion mode, the deprotonated molecule [M-H]- would be detected.

Tandem mass spectrometry (MS/MS) is then used for quantification and confirmation. The precursor ion (e.g., [M+H]+ or [M-H]-) is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. unito.it This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the detection and quantification of the target analyte even at very low concentrations in a complex matrix. vu.edu.au The choice of precursor and product ions is specific to the compound's structure, ensuring a highly reliable identification.

| Technique Component | Typical Parameters for Analysis of Related Compounds |

| Sample Preparation | Solid-Phase Extraction (SPE) vu.edu.au |

| LC Column | Reversed-phase C18 or Biphenyl (B1667301) vu.edu.auvliz.be |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with Formic Acid vu.edu.auvliz.be |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode vliz.beunito.it |

| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) vu.edu.au |

| Precursor Ion | [M+H]+ or [M-H]- |

| Product Ions | Specific fragments resulting from collision-induced dissociation unito.it |

The development of such an LC-MS/MS method would enable the robust and sensitive analysis of this compound in various complex sample types, which is crucial for metabolic studies, environmental monitoring, and other applications.

Applications As a Synthetic Building Block in Complex Molecular Synthesis

Strategic Use in the Construction of Heterocyclic Systems

The presence of reactive amino and carboxylic acid groups on the same aromatic ring makes 3-Amino-5-(3-hydroxyphenyl)benzoic acid an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. Arylated amino acids are recognized as crucial synthons for constructing biologically active nitrogen heterocycles. researchgate.net The inherent reactivity of the amino group as a nucleophile and the carboxylic acid's ability to undergo condensation or cyclization reactions allow for its integration into a wide array of heterocyclic scaffolds.

For instance, through intramolecular cyclization or by reacting with suitable bifunctional reagents, derivatives of this compound can be envisioned to form fused heterocyclic systems. The amino and carboxyl groups can participate in reactions to form lactams, which are core structures in many pharmaceuticals. Furthermore, condensation reactions with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of five or six-membered heterocycles, respectively. The specific reaction conditions and the choice of co-reactants would dictate the final heterocyclic structure, offering a pathway to a diverse library of compounds. The synthesis of nitrogen-containing heterocycles is a significant area of research due to their prevalence in pharmaceuticals and other bioactive molecules. nih.govnih.gov

Scaffold for Multi-functional Organic Frameworks and Polymers

The trifunctional nature of this compound makes it a compelling candidate as a monomer for the synthesis of multi-functional organic frameworks and polymers. The amino and carboxylic acid groups can readily participate in polycondensation reactions to form polyamides, while the hydroxyl group offers a site for further functionalization or can influence the polymer's properties through hydrogen bonding.

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. mdpi.com These properties arise from the rigidity of the aromatic backbone and the strong intermolecular hydrogen bonds between the amide linkages. mdpi.com By incorporating this compound into a polyamide backbone, it is possible to introduce a pendant hydroxyl group. This hydroxyl functionality can serve several purposes: it can enhance solubility in certain solvents, provide a reactive site for post-polymerization modification, or influence the material's surface properties.

Similarly, this compound can be utilized in the synthesis of polyimides, another class of high-performance polymers renowned for their thermal stability, chemical resistance, and excellent dielectric properties. acs.orgnih.govntu.edu.tw Typically, polyimides are synthesized from the condensation of a diamine and a dianhydride. While this compound is not a traditional monomer for this reaction, its derivatives could be designed to participate in such polymerizations. The introduction of the hydroxyphenyl moiety could impart unique properties to the resulting polyimide, such as altered solubility, processability, or adhesion characteristics.

Precursor for Advanced Organic Materials and Specialty Chemicals

This compound serves as a crucial precursor in the biosynthesis of a significant class of antibiotics. Specifically, the closely related compound 3-amino-5-hydroxybenzoic acid (AHBA) is a key building block for the mC7N unit found in ansamycin (B12435341) antibiotics, such as ansatrienin A and geldanamycin, as well as the potent antitumor antibiotic mitomycin C. medchemexpress.comcaymanchem.com The biosynthesis of these complex natural products highlights the importance of this aminohydroxybenzoic acid scaffold in constructing intricate and biologically active molecules.

The synthetic utility of this compound extends beyond its role in natural product synthesis. Its derivatives are valuable intermediates for creating a range of specialty chemicals. For example, the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid has been explored for studies related to antibiotic biosynthesis. researchgate.net The ability to selectively introduce different functional groups onto the aromatic rings opens up possibilities for tailoring the properties of the resulting molecules for specific applications. These applications could range from the development of new pharmaceutical agents to the creation of novel dyes, pigments, or other advanced materials. The reactivity of the amino, hydroxyl, and carboxyl groups allows for a wide range of chemical transformations, making it a versatile starting material for organic synthesis.

Integration into Peptidomimetic and Oligomeric Structures

The structural features of this compound make it an attractive candidate for incorporation into peptidomimetic and oligomeric structures. Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability towards enzymatic degradation and better oral bioavailability. The incorporation of non-natural amino acids is a common strategy in the design of peptidomimetics.

With its amino and carboxylic acid groups, this compound can be formally considered an unnatural amino acid. Its rigid aromatic backbone can be used to introduce conformational constraints into a peptide sequence, which can be beneficial for biological activity. The 3-hydroxyphenyl substituent can also engage in specific interactions with biological targets, such as hydrogen bonding or aromatic stacking.

Supramolecular Chemistry and Self Assembly of 3 Amino 5 3 Hydroxyphenyl Benzoic Acid Derivatives

Design and Synthesis of Supramolecular Architectures Employing the Compound

The design of supramolecular architectures relies on the predictable interactions between molecular building blocks, or tectons. 3-Amino-5-(3-hydroxyphenyl)benzoic acid is a versatile tecton due to its multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (carboxylic acid and hydroxyl oxygen), as well as its aromatic rings which can participate in π-π stacking.

Supramolecular synthesis with this compound would likely involve co-crystallization with other molecules that have complementary functional groups. For instance, combining it with N-donor compounds like bipyridines could lead to the formation of molecular adducts through O-H···N hydrogen bonds. The variability in the structure of these co-formers would allow for the tuning of the resulting supramolecular architecture, potentially leading to the formation of sheets, chains, or more complex three-dimensional networks.

The synthesis of such architectures is typically achieved through solution-based methods, such as slow evaporation of a solvent, or through solid-state techniques like grinding. The choice of solvent can significantly influence the final structure by competing for hydrogen bonding sites and mediating intermolecular interactions.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding Networks, π-π Interactions)

The supramolecular behavior of this compound would be dominated by a network of non-covalent interactions.

Hydrogen Bonding: The primary force driving the self-assembly of this molecule is expected to be hydrogen bonding. The carboxylic acid group can form strong O-H···O hydrogen bonds, leading to the formation of dimers, a common motif in benzoic acid derivatives. Furthermore, the amino and hydroxyl groups can participate in N-H···O and O-H···O hydrogen bonds, respectively, linking these dimers into larger assemblies. The presence of multiple hydrogen bonding sites allows for the formation of a complex and robust three-dimensional network.

A summary of potential non-covalent interactions is presented in the table below:

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Potential Supramolecular Motif |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Dimer |

| Amino (-NH₂) | Carboxylic Acid (-COOH) | Chain, Sheet | |

| Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Chain, Sheet | |

| Amino (-NH₂) | Hydroxyl (-OH) | Chain, Sheet | |

| π-π Stacking | Phenyl Rings | Phenyl Rings | Stacked columns |

Crystallization Phenomena and Polymorphism Studies

The crystallization of this compound from solution would be a complex process governed by the interplay of the non-covalent interactions discussed above. The specific arrangement of molecules in the crystal lattice, known as the crystal packing, would be determined by the most energetically favorable combination of these interactions.

It is highly probable that this compound could exhibit polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can arise from variations in the hydrogen bonding network or the π-π stacking geometry. For example, a change in the crystallization solvent or temperature could favor the formation of a different set of intermolecular interactions, leading to a different polymorph with distinct physical properties.

The study of polymorphism in this compound would involve techniques such as single-crystal X-ray diffraction to determine the precise arrangement of atoms in different crystal forms. Computational modeling could also be employed to predict the relative stabilities of potential polymorphs. A study on a related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, revealed the existence of two distinct polymorphs attributed to conformational variations and differences in the dimensionality of the hydrogen bonding networks bldpharm.com.

Self-Assembly Mechanisms in Solution and Solid State

In Solution: In solution, the self-assembly of this compound would likely begin with the formation of small aggregates, such as hydrogen-bonded dimers via the carboxylic acid groups. The nature of the solvent would play a critical role; polar, protic solvents might disrupt intermolecular hydrogen bonds, while non-polar solvents would favor aggregation. As the concentration increases, these initial aggregates could further assemble into larger, more ordered structures through additional hydrogen bonding and π-π stacking.

Information Not Found for this compound

Following a comprehensive search for scientific literature, no information was found regarding the biosynthetic and biotransformation pathways of the chemical compound This compound .

Specifically, there is no available data in the public domain concerning:

The natural occurrence or biosynthetic precursors of this compound.

Enzymatic transformations or biocatalysis for the production of its analogs.

Metabolic engineering strategies for its production or the creation of novel derivatives.

The user's request for an article based on a detailed outline for this specific molecule cannot be fulfilled due to the absence of relevant research findings. Searches for this compound did not yield results related to biosynthesis, natural products, or metabolic engineering. It is possible that the compound is a novel synthetic molecule not yet described in the context of biological pathways, or the provided name may be incorrect.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-5-(3-hydroxyphenyl)benzoic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, a two-step process includes (i) coupling 3-hydroxyphenyl precursors with aminobenzoic acid derivatives under acidic conditions, followed by (ii) oxidation to stabilize the aromatic backbone. Reaction optimization may require adjusting pH, temperature (e.g., 45–60°C), and catalysts like Amberlite resin for acidification . Purity is enhanced via reverse-phase chromatography (C18 silica, water-acetonitrile gradients) .

Q. Which analytical techniques validate the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms proton environments and substituent positions (e.g., aromatic protons at δ 6.9–7.3 ppm in DMSO-d₆) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>97% area%) using C18 columns and UV detection .

- Mass Spectrometry (MS) : ESI-MS (e.g., [M+H]⁺ at m/z 327) verifies molecular weight .

- Melting Point Analysis : Consistency with literature values (e.g., 180–220°C range) confirms crystallinity .

Q. How should the compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation. Room temperature is acceptable, but <15°C in dark conditions is recommended for long-term stability. Avoid humidity and direct light, as the phenolic hydroxyl group may degrade under prolonged exposure .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

- Methodological Answer :

- Precursor Scoring : Use relevance heuristics (e.g., Template_relevance models) to prioritize high-yield intermediates .

- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction kinetics .

- Purification : Optimize solvent systems (e.g., hexane/EtOH mixtures) and column chromatography parameters (e.g., silica gel vs. C18) to isolate pure fractions .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in dihedral angles or substituent positions using single-crystal diffraction data .

- 2D NMR (COSY, HSQC) : Clarify proton-proton and carbon-proton correlations, especially for overlapping aromatic signals .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) to validate assignments .

Q. What experimental designs study the compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to receptors like kinases or GPCRs .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Cellular Assays : Use fluorescent probes (e.g., FRET-based) to monitor intracellular uptake and metabolic pathways .

Q. How can computational methods predict reactivity or metabolic pathways?

- Methodological Answer :

- Retrosynthesis AI Tools : Apply template-based models (e.g., Reaxys/Pistachio databases) to propose feasible synthetic routes .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Metabolite Prediction : Use software like Meteor (Lhasa Limited) to simulate phase I/II metabolism, identifying potential hydroxylation or conjugation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.